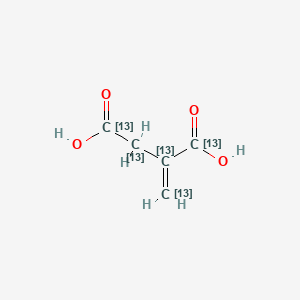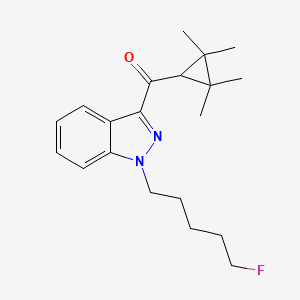
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid, also known as methylenesuccinic acid or itaconic acid, is a compound with the molecular formula C5H6O4. It is a derivative of butanedioic acid, where the carbon atoms are isotopically labeled with carbon-13.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the carbon atoms in the butanedioic acid structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. One common method involves the reaction of labeled acetic acid with formaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. This can be achieved through continuous flow reactors and other advanced chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid has several scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic processes by acting as a substrate for enzymes involved in the citric acid cycle. The labeled carbon atoms allow researchers to track its metabolic fate and understand its role in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Acid: A similar compound with the formula C4H6O4, used in various industrial and biological applications.
Itaconic Acid: Another related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for scientific research. The incorporation of carbon-13 allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
¹³C₅H₆O₄ |
|---|---|
Molekulargewicht |
135.06 |
Synonyme |
2-Methylenebutanedioic Acid-13C5; 2-Methylenesuccinic Acid-13C5; 2-Propene-1,2-dicarboxylic Acid-13C5; 4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5; Methylenebutanedioic Acid-13C5; Methylenesuccinic Acid-13C5; NSC 3357-13C5; Propylenedicarboxylic Ac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




